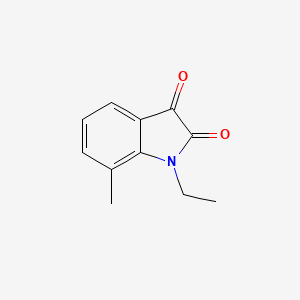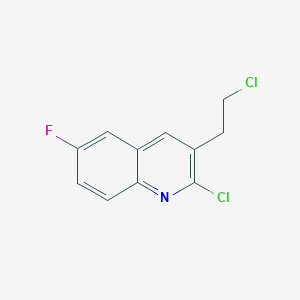![molecular formula C22H23N3O5S2 B12120081 (2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B12120081.png)
(2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Sulfamoylation: The thiazole ring is then subjected to sulfamoylation using a sulfonamide reagent to introduce the sulfamoyl group.
Coupling with the Phenyl Ring: The sulfamoylated thiazole is coupled with a phenyl ring through a nucleophilic aromatic substitution reaction.
Formation of the Prop-2-enamide Moiety: The final step involves the formation of the prop-2-enamide moiety through a condensation reaction between the substituted phenyl ring and an appropriate acrylamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance scalability and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and propoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the double bond in the prop-2-enamide moiety, converting it to a single bond and forming a saturated amide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed under appropriate conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated amides.
Substitution: Various substituted aromatic derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide is studied for its reactivity and potential as a building block for more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound may be explored for its potential as a pharmacophore in drug design. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, researchers might investigate this compound for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in treating certain diseases or conditions.
Industry
Industrially, the compound could be used in the development of new materials with unique properties, such as polymers or coatings, due to its complex structure and functional groups.
Wirkmechanismus
The mechanism of action of (2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole and sulfamoyl groups could play a key role in binding to these targets, while the prop-2-enamide moiety might influence the compound’s overall bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-3-(3-methoxy-4-ethoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide: Similar structure with an ethoxy group instead of a propoxy group.
(2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamine: Similar structure but with an amine group instead of an amide group.
Uniqueness
The uniqueness of (2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide lies in its specific combination of functional groups, which may confer distinct reactivity and biological activity compared to similar compounds. The presence of both methoxy and propoxy groups, along with the thiazole and sulfamoyl moieties, provides a unique chemical profile that could be advantageous in various applications.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C22H23N3O5S2 |
|---|---|
Molekulargewicht |
473.6 g/mol |
IUPAC-Name |
(E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C22H23N3O5S2/c1-3-13-30-19-10-4-16(15-20(19)29-2)5-11-21(26)24-17-6-8-18(9-7-17)32(27,28)25-22-23-12-14-31-22/h4-12,14-15H,3,13H2,1-2H3,(H,23,25)(H,24,26)/b11-5+ |
InChI-Schlüssel |
DMTUDZDMRCWAPE-VZUCSPMQSA-N |
Isomerische SMILES |
CCCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)OC |
Kanonische SMILES |
CCCOC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-5-octylindolo[2,3-b]quinoxaline](/img/structure/B12119999.png)


![2-[[5-(diaminomethylideneamino)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]pentanoyl]amino]-4-methylpentanoic acid](/img/structure/B12120023.png)
![3-[(4,6-Dihydroxy-5-propylpyrimidin-2-yl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B12120028.png)

![2-methyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]butanamide](/img/structure/B12120042.png)
![6-(4-Methoxyphenyl)-4-methyl-2-propyl-4a,7,8,9a-tetrahydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B12120049.png)


![N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2,4-dichlorobenzamide](/img/structure/B12120077.png)



